molecular formula C13H14FNO2S B2451499 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034289-20-6

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2451499
CAS No.: 2034289-20-6
M. Wt: 267.32
InChI Key: JFHPRZZDYGKXHU-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C13H14FNO2S and its molecular weight is 267.32. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S/c14-9-1-3-12(4-2-9)18-8-13(16)15-6-11-5-10(15)7-17-11/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHPRZZDYGKXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with an oxabicyclic structure, which contributes to its distinct physicochemical properties. The presence of a fluorophenyl thioether moiety enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14FNO2S
Molecular Weight253.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Preliminary studies suggest that it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission, which is beneficial in treating conditions such as anxiety and epilepsy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines associated with neurological disorders. For instance:

  • Neuroprotective Effects : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell cultures.
  • GABA Receptor Modulation : Electrophysiological studies indicated that the compound enhances GABAergic transmission, leading to increased inhibitory postsynaptic currents.

In Vivo Studies

Animal model studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anxiety Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior, as evidenced by increased time spent in open arms during elevated plus maze tests.
    Study TypeObservation
    Elevated Plus MazeIncreased open arm time
    Forced Swim TestDecreased immobility time
  • Anticonvulsant Activity : The compound was evaluated in seizure models, showing a significant reduction in seizure frequency compared to control groups.

Q & A

Q. What are the key synthetic strategies for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in this compound?

The bicyclic core is synthesized via a multi-step sequence starting from trans-4-hydroxy-L-proline. Key steps include:

  • Cbz protection of the amine under basic conditions (NaOH, CbzCl).
  • Tosylation of the hydroxyl group (TsCl, DMAP, Et3_3N).
  • Reduction with NaBH4_4 to form the bicyclic structure.
  • Deprotection using NaOMe/MeOH to yield the final bicyclic amine. This method achieves high yields (86–100%) and stereochemical control .

Q. How can researchers characterize the stereochemistry of the bicyclic core?

  • X-ray crystallography is definitive for confirming stereochemistry, as demonstrated in related bicyclic diketones .
  • NMR spectroscopy : 1^1H coupling constants (e.g., vicinal protons in the bicyclic system) and 13^{13}C chemical shifts provide insights into ring conformation and substituent orientation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 19^{19}F NMR identifies the 4-fluorophenyl group via distinct chemical shifts.
  • **1^1H/^{13}CNMRresolvesthethioetherlinkage(δ2.83.5ppmforSCHC NMR** resolves the thioether linkage (δ \sim2.8–3.5 ppm for SCH_2$) and bicyclic protons.
  • HRMS validates molecular weight, while FTIR confirms carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) functionalities .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Follow emergency protocols for skin/eye contact: rinse with water for 15 minutes and seek medical help if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the thioether linkage formation to mitigate steric hindrance?

  • Activate the electrophilic partner (e.g., bromoethanone) using polar aprotic solvents (DMF, DMSO).
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency, as shown in thiadiazole syntheses .

Q. What computational methods can predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) calculates electrophilicity indices to identify reactive sites (e.g., ketone vs. bicyclic amine).
  • Molecular docking hypothesizes biological targets by modeling interactions with enzymes (e.g., kinases, proteases) .

Q. How should researchers address contradictory data in reaction yields during scale-up?

  • Perform Design of Experiments (DOE) to isolate critical variables (e.g., mixing efficiency, temperature gradients).
  • Replicate small-scale conditions rigorously, as minor deviations (e.g., moisture, reagent purity) significantly impact outcomes, as observed in pollution monitoring studies .

Q. What strategies validate the compound’s potential pharmacological activity?

  • In vitro assays : Test inhibition of bacterial enzymes (e.g., penicillin-binding proteins) or cancer cell lines.
  • Compare structural analogs: Bicyclic diketones exhibit antitumor activity, suggesting similar mechanisms for this compound .

Q. How can researchers resolve ambiguities in reaction mechanisms involving the bicyclic amine?

  • Use isotopic labeling (e.g., 15^{15}N) to track amine participation in nucleophilic attacks.
  • Kinetic studies (e.g., variable-temperature NMR) differentiate between concerted and stepwise pathways .

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